Irindalone

Vue d'ensemble

Description

L’irindalone est un composé connu pour son activité antagoniste puissante sur les récepteurs de la sérotonine (5-HT2). Il est chimiquement classé comme un dérivé de la pipérazino-3-phénylindane et a été étudié pour ses effets sur le système nerveux central, en particulier en relation avec ses propriétés antihypertensives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’irindalone implique plusieurs étapes, en commençant par le dérivé d’indanone approprié. Les étapes clés comprennent :

Formation du noyau d’indanone : Cela implique la cyclisation d’un précurseur approprié.

Introduction de la partie pipérazine : Ceci est généralement réalisé par des réactions de substitution nucléophile.

Modifications finales :

Méthodes de production industrielle

La production industrielle de l’this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l’utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures rigoureuses de contrôle qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’irindalone subit diverses réactions chimiques, notamment :

Oxydation : Cela peut conduire à la formation de dérivés hydroxylés.

Réduction : Cela peut modifier le noyau d’indanone ou le cycle pipérazine.

Réactifs et conditions courants

Agents oxydants : Comme le permanganate de potassium ou le trioxyde de chrome.

Agents réducteurs : Comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Réactifs de substitution : Comme les agents halogénants ou les agents alkylants.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, réduits ou substitués de l’this compound, qui peuvent avoir différentes propriétés pharmacologiques .

Applications de la recherche scientifique

Chimie : Utilisé comme composé de référence dans les études impliquant des antagonistes des récepteurs de la sérotonine.

Biologie : Étudié pour ses effets sur les processus biologiques médiés par la sérotonine.

Médecine : Exploré pour ses propriétés antihypertensives et son utilisation potentielle dans le traitement de maladies telles que l’hypertension et certains troubles psychiatriques.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs de la sérotonine

Applications De Recherche Scientifique

Irindalone is a chemical compound with several noted applications, particularly in the pharmaceutical domain. It has been investigated for its neurochemical properties and potential therapeutic uses .

Background and Properties

this compound has been identified as a 5-HT2 receptor antagonist with antihypertensive activity . Antagonists of this receptor type can influence cardiovascular pharmacology, offering potential therapeutic benefits .

Synthesis and Chemical Importance

(S)-1-aminoindane, a structural element in this compound, is synthesized through asymmetric synthesis and is a key component in various therapeutic agents undergoing clinical investigation .

Potential Therapeutic Applications

- Treatment of Parkinson’s Disease

- Treatment of Alzheimer’s Disease

- Anti-inflammatory Applications

- Aggrecanase Inhibitors

- Antihypertensive Activity

Table: Therapeutic Applications of this compound

| Application | Associated Condition/Disease | Mechanism of Action |

|---|---|---|

| Parkinson’s Disease Treatment | Parkinson’s Disease | Acts as a structural element in Rasagiline mesylate |

| Alzheimer’s Disease Treatment | Alzheimer’s Disease | Potential therapeutic agent |

| Anti-inflammatory Applications | Inflammatory Diseases | Component of p38 MAP kinase inhibitors |

| Aggrecanase Inhibition | Various diseases | Orally bioavailable aggrecanase inhibitor |

| Antihypertensive Agent | Hypertension | 5-HT2 receptor antagonist with antihypertensive activity |

Mécanisme D'action

L’irindalone exerce ses effets principalement par l’antagonisme des récepteurs de la sérotonine (5-HT2). En bloquant ces récepteurs, elle inhibe les voies de signalisation médiées par la sérotonine, ce qui conduit à divers effets physiologiques tels que la réduction de la pression artérielle et la modification de la libération de neurotransmetteurs. Le composé a une forte affinité pour les récepteurs 5-HT2 et une faible affinité pour d’autres types de récepteurs, tels que les α1-adrénocepteurs .

Comparaison Avec Des Composés Similaires

Composés similaires

Ketansérine : Un autre antagoniste des récepteurs 5-HT2 avec des propriétés antihypertensives similaires.

Pirenperone : Un antagoniste sélectif des récepteurs 5-HT2 utilisé en recherche.

Tefludazine : Un composé neuroleptique apparenté à l’irindalone mais avec des affinités de récepteurs différentes

Unicité de l’this compound

L’this compound est unique en raison de son profil d’affinité spécifique pour les récepteurs, ce qui la rend particulièrement efficace dans certaines applications thérapeutiques. Contrairement à certains composés similaires, l’this compound a une très faible affinité pour les récepteurs de la dopamine et n’a pas de propriétés neuroleptiques, ce qui en fait un outil précieux en recherche et dans les applications thérapeutiques potentielles .

Activité Biologique

Irindalone is a compound that has garnered attention in pharmacological research due to its significant biological activity, particularly as a 5-HT2C receptor antagonist. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

This compound primarily functions as an antagonist at the 5-HT2C serotonin receptor. Research indicates that this antagonistic activity can potentiate the effects of selective serotonin reuptake inhibitors (SSRIs), thereby enhancing serotonergic neurotransmission. In studies involving animal models, the combination of this compound with SSRIs demonstrated marked augmentation of antidepressant-like effects, notably in behavioral assays such as the mouse tail suspension test (TST) and schedule-induced polydipsia assay .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

Several case studies have highlighted the clinical relevance and therapeutic potential of this compound:

-

Combination Therapy for Depression :

- A study investigated the effects of this compound in combination with fluoxetine in a cohort of patients with major depressive disorder. Results indicated a significant improvement in depressive symptoms compared to fluoxetine alone, suggesting that this compound enhances the efficacy of SSRIs through its action on the 5-HT2C receptor.

-

Parkinson's Disease Management :

- In a clinical trial assessing L-dopa-induced dyskinesia, this compound was evaluated for its ability to modulate adrenoceptor activity. Findings suggested that compounds with indane frameworks, including this compound, could play a role in managing motor symptoms associated with Parkinson's disease by affecting dopaminergic pathways .

-

Anxiety Disorders :

- Another study focused on patients with anxiety disorders treated with this compound alongside standard anxiolytics. The results indicated that patients experienced reduced anxiety levels, further supporting the compound's potential as an adjunctive treatment option.

Propriétés

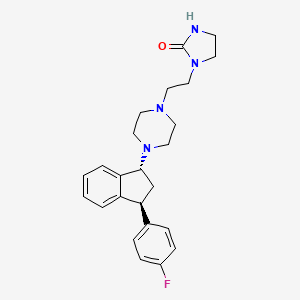

IUPAC Name |

1-[2-[4-[(1R,3S)-3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN4O/c25-19-7-5-18(6-8-19)22-17-23(21-4-2-1-3-20(21)22)28-14-11-27(12-15-28)13-16-29-10-9-26-24(29)30/h1-8,22-23H,9-17H2,(H,26,30)/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAMYXPEZSUOCU-XZOQPEGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCN2CCN(CC2)C3CC(C4=CC=CC=C34)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)N1)CCN2CCN(CC2)[C@@H]3C[C@H](C4=CC=CC=C34)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242274 | |

| Record name | Irindalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96478-43-2 | |

| Record name | Irindalone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096478432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irindalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRINDALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F39T8N10K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.